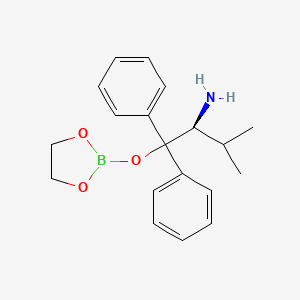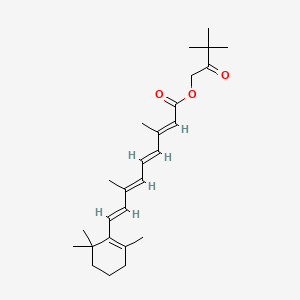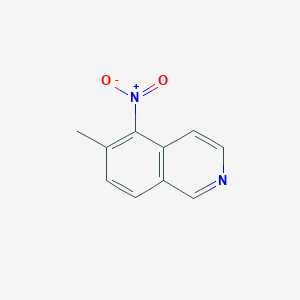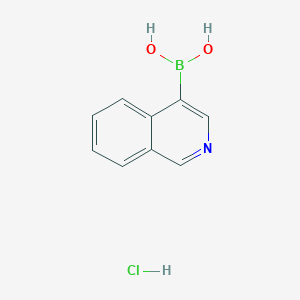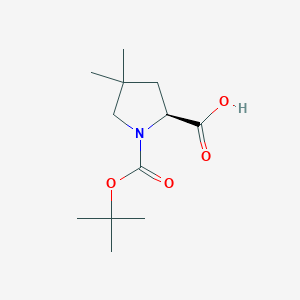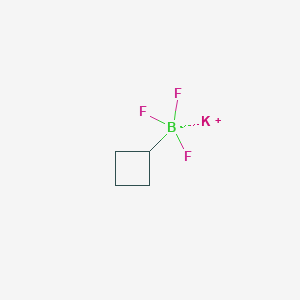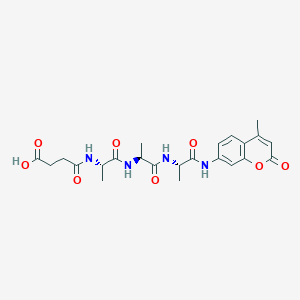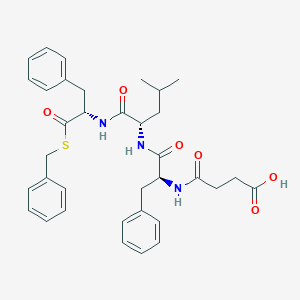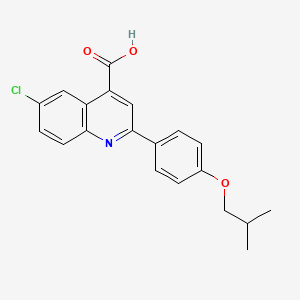
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid
描述
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its molecular formula C20H18ClNO3 and a molecular weight of 355.81 g/mol . Quinoline derivatives, including this compound, have been extensively studied due to their significant biological and chemical properties.
作用机制
Target of Action
Quinoline derivatives have been reported to exhibit inhibitory activity against various enzymes, such as topoisomerase ii .
Mode of Action
Quinoline derivatives have been reported to inhibit the activity of topoisomerase ii, an enzyme involved in dna replication and transcription . This inhibition can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cells .
Biochemical Pathways
Given the potential inhibition of topoisomerase ii, it can be inferred that the compound may affect dna replication and transcription pathways .
Result of Action
The potential inhibition of topoisomerase ii could lead to the prevention of dna replication and transcription, thereby inhibiting the growth of cells .
生化分析
Biochemical Properties
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fatty acid binding proteins, particularly FABP4 and FABP5 . These interactions are crucial as they can modulate metabolic parameters such as insulin sensitivity and blood glucose levels. Additionally, the compound’s quinoline structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various kinases and phosphatases, thereby affecting signal transduction pathways. In cancer cell lines such as MCF-7, HELA, and Hep-2, this compound exhibits cytotoxic effects, indicating its potential as an anti-cancer agent . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of certain kinases, leading to a cascade of downstream effects that modulate cellular functions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the activation or repression of target genes, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and reduced blood glucose levels . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross lipid membranes.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. Once localized, this compound can exert its effects by interacting with biomolecules within these organelles, influencing cellular processes such as energy production, protein synthesis, and gene expression.
准备方法
The synthesis of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involves several steps. One common method includes the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid under microwave-assisted, solvent-free conditions . This method is efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
化学反应分析
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper salts or transition metals
科学研究应用
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of dyes, catalysts, and materials.
相似化合物的比较
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: This compound has similar structural features but different substituents, which may affect its biological activity.
2-Chloro-6-methoxy-4-methylquinoline: Another quinoline derivative with distinct substituents, used in various chemical and biological applications.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse scientific research applications.
属性
IUPAC Name |
6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJSXWDSCIDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167327 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932928-98-8 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


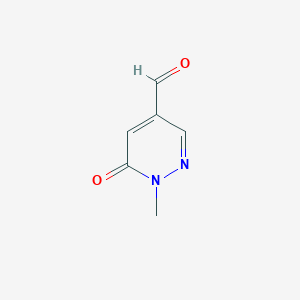
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)
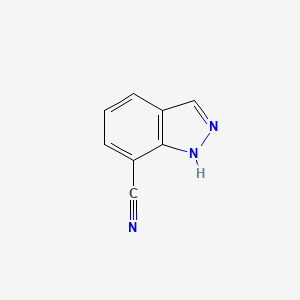

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)
